molecular formula C31H33FN4O3 B584966 cis-Ned-19 Methyl Ester CAS No. 1137264-04-0

cis-Ned-19 Methyl Ester

Cat. No.: B584966
CAS No.: 1137264-04-0
M. Wt: 528.628
InChI Key: NBQAXYMLTXNBOS-GGXMVOPNSA-N
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Description

cis-Ned-19 Methyl Ester is a synthetic compound with the molecular formula C₃₁H₃₃FN₄O₃ and a molecular weight of 528.62 g/mol . Its IUPAC name is (1R,3R)-1-[3-[[4-(2-Fluorophenyl)-1-piperazinyl]methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic Acid Methyl Ester. The compound features a complex structure incorporating a pyridoindole core, a fluorophenyl-piperazinyl group, and a methoxy-substituted aromatic ring .

This compound is classified as a controlled product with stringent handling requirements, including precise documentation and short shelf-life considerations . It is typically used as a reference standard in analytical chemistry and biochemical assays, particularly in studies involving membrane receptors, signal transduction, or enzyme inhibition .

Properties

CAS No.

1137264-04-0

Molecular Formula

C31H33FN4O3

Molecular Weight

528.628

IUPAC Name

methyl (1R,3R)-1-[3-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate

InChI

InChI=1S/C31H33FN4O3/c1-38-28-12-11-20(17-21(28)19-35-13-15-36(16-14-35)27-10-6-4-8-24(27)32)29-30-23(18-26(34-29)31(37)39-2)22-7-3-5-9-25(22)33-30/h3-12,17,26,29,33-34H,13-16,18-19H2,1-2H3/t26-,29-/m1/s1

InChI Key

NBQAXYMLTXNBOS-GGXMVOPNSA-N

SMILES

COC1=C(C=C(C=C1)C2C3=C(CC(N2)C(=O)OC)C4=CC=CC=C4N3)CN5CCN(CC5)C6=CC=CC=C6F

Synonyms

(1R,3R)-1-[3-[[4-(2-Fluorophenyl)-1-piperazinyl]methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic Acid

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-Ned-19 Methyl Ester involves multiple steps, including the reaction of specific precursors under controlled conditions. The exact synthetic route and reaction conditions are proprietary and often require specialized knowledge in organic chemistry .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated systems to ensure consistency and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: cis-Ned-19 Methyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

cis-Ned-19 Methyl Ester is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of cis-Ned-19 Methyl Ester involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, influencing biochemical processes within cells. The exact molecular targets and pathways are subjects of ongoing research .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table compares cis-Ned-19 Methyl Ester with three analogous methyl esters, focusing on molecular properties, structural features, and applications:

Compound This compound cis-11-Eicosenoic Acid Methyl Ester cis-13-Octadecenoic Acid Methyl Ester Sandaracopimaric Acid Methyl Ester
Molecular Formula C₃₁H₃₃FN₄O₃ C₂₁H₄₀O₂ C₁₉H₃₆O₂ C₂₁H₃₂O₂
Molecular Weight (g/mol) 528.62 296.49 296.49 316.48
Key Structural Features Pyridoindole core, fluorophenyl-piperazine, methoxy group Monounsaturated C20 fatty acid methyl ester Monounsaturated C18 fatty acid methyl ester Diterpene methyl ester with fused cyclic structure
Applications Biochemical assays, receptor studies Lipid analysis, industrial standards Lipid metabolism studies, analytical standards Natural product research, resin analysis
Handling Requirements Controlled product; short shelf life Standard laboratory handling Standard laboratory handling Requires stability monitoring
Biological Relevance High (target-specific interactions) Low (structural/analytical use) Moderate (lipid signaling) Moderate (natural product chemistry)
References

Key Observations:

Structural Complexity: this compound exhibits significantly greater structural complexity compared to the fatty acid methyl esters (e.g., cis-11-eicosenoic and cis-13-octadecenoic). In contrast, the fatty acid esters are linear molecules primarily used in lipid research or industrial applications .

Functional Groups :
The fluorine atom in cis-Ned-19 enhances its metabolic stability and may influence electronic interactions with target proteins . The absence of halogens or heterocycles in the fatty acid esters limits their bioactivity, relegating them to analytical or material science roles .

Molecular Weight and Applications :
cis-Ned-19’s higher molecular weight (528.62 vs. ~296–316 g/mol) correlates with its use in targeted biochemical studies , whereas lower-weight esters serve as analytical standards or model compounds for lipid behavior .

Regulatory and Handling Differences : cis-Ned-19 requires specialized handling due to its controlled status and instability, unlike the more stable fatty acid esters . Sandaracopimaric Acid Methyl Ester, a diterpene derivative, shares moderate stability concerns but is less regulated .

Q & A

Q. How can researchers address ethical and reproducibility challenges in methyl ester studies?

  • Methodological Answer :
  • Data Transparency : Share raw datasets via repositories (e.g., Zenodo) with DOI links .
  • Reagent Validation : Cross-check chemical purity with independent assays (e.g., titration for catalyst activity).
  • Ethical Reporting : Disclose funding sources and potential conflicts of interest .

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